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Compound of Interest

Compound Name:
5'-Ethylcarboxamido-2',3'-

isopropylidene adenosine

CAS No.: 39491-53-7

Cat. No.: B1140553

Get Quote

Executive Summary
This guide analyzes the receptor binding profiles of NECA (5'-N-Ethylcarboxamidoadenosine)

in its active, deprotected form versus its synthetic precursor, 2',3'-O-isopropylidene-NECA

(Protected NECA).

For researchers and drug developers, the distinction is critical:

Deprotected NECA is a potent, non-selective agonist with nanomolar affinity (

< 20 nM) for A

, A

, and A

adenosine receptors.
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Protected NECA exhibits negligible binding affinity. The isopropylidene protecting group

sterically occludes the ribose 2'- and 3'-hydroxyl groups, preventing essential hydrogen

bonding within the receptor's orthosteric pocket. Consequently, the protected form acts as an

inert prodrug or intermediate and must be chemically deprotected prior to use in

pharmacological assays.

Structural Basis of Interaction
The dramatic difference in binding affinity is governed by the Structure-Activity Relationship

(SAR) of the adenosine ribose moiety.

The Critical Pharmacophore (Deprotected): High-affinity binding of NECA requires the free

2'- and 3'-hydroxyl groups of the ribose ring. Crystal structures of the A

receptor bound to NECA reveal that these hydroxyls form bidentate hydrogen bonds with
conserved residues Ser277 and His278 in transmembrane helix 7. These interactions anchor
the ligand and stabilize the active receptor conformation.

The Steric Blockade (Protected): In 2',3'-O-isopropylidene-NECA, the hydroxyls are "locked"

in a cyclic acetonide ring. This modification:

Eliminates H-bond Donors: The oxygens are ether-linked, removing the protons necessary

for interaction with Ser277/His278.

Introduces Steric Clash: The bulky dimethyl group of the acetonide clashes with the tight

receptor pocket, physically preventing deep insertion of the ligand.

Comparative Binding Data
The following table summarizes the binding affinities (

) and functional potencies (

) for Deprotected NECA across human adenosine receptor subtypes. Protected NECA is
classified as "Inactive" based on SAR principles and lack of displaceable binding in standard
windows (>10 µM).

Table 1: Receptor Binding Affinity Profile (
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values)

Receptor
Subtype

G-Protein
Coupling

Deprotected
NECA (

)

Protected
NECA (

)

Physiological
Role

A
(Inhibitory) 14 nM

> 10,000 nM

(Inactive)

Heart rate

reduction,

antinociception

A
(Stimulatory) 20 nM

> 10,000 nM

(Inactive)

Vasodilation,

anti-inflammatory

A
(Stimulatory)

2,400 nM (

)
Inactive

Mast cell

degranulation,

bronchoconstricti

on

A
(Inhibitory) 6.2 nM

> 10,000 nM

(Inactive)

Cardioprotection,

immune

modulation

Data Sources: Tocris Bioscience [1], Sigma-Aldrich [2], NIH/PubMed [3].

Mechanism of Action & Signaling Pathways
Understanding the downstream effects of NECA binding is essential for assay design. The

following diagram illustrates the divergent signaling pathways activated by Deprotected NECA.
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Figure 1: Adenosine Receptor Signaling Pathways activated by NECA. Note the dual coupling

of A2B/A3 to PLC in specific tissues.

Experimental Protocols
To ensure data integrity, you must validate the chemical state of your ligand before binding

assays. Using Protected NECA will result in false negatives.

Protocol A: Chemical Deprotection (If starting with Protected NECA)
If you have synthesized or purchased 2',3'-O-isopropylidene-NECA, you must remove the

acetonide group.

Dissolution: Dissolve Protected NECA in 1N HCl (or 50% Trifluoroacetic acid/water).

Hydrolysis: Incubate at 60°C for 1-2 hours.

Mechanism:[1][2] Acid-catalyzed hydrolysis cleaves the acetonide ketal, restoring the 2',3'-

diols.
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Neutralization: Cool to 4°C and neutralize carefully with NaOH or NaHCO

to pH 7.0.

Validation: Verify deprotection via TLC (shift in

) or LC-MS (Mass shift: -40 Da corresponding to loss of isopropylidene).

Protocol B: Radioligand Binding Assay (Self-Validating)
This protocol measures the

of your NECA sample against a tritiated standard.

Membrane Prep: Harvest CHO cells stably expressing human A

or A

receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

Incubation:

Total Binding: Membrane + [

H]-DPCPX (for A

) or [

H]-CGS21680 (for A

).

Non-Specific Binding (NSB): Add 10 µM XAC or unlabeled NECA.

Experimental: Add increasing concentrations of your NECA sample (

M to

M).

Equilibrium: Incubate for 90 min at 25°C.
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Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with

ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting.

Calculation: Plot % Inhibition vs. Log[Concentration].

Validation Check: If

> 1 µM, your NECA is likely still protected or degraded.

Workflow Logic
The following diagram details the decision logic for handling NECA samples.

Start: NECA Sample Check Structure
(LC-MS / NMR) Is 2',3'-Protected?

Acid Hydrolysis
(1N HCl, 60°C)Yes

Radioligand Binding AssayNo

Re-verify
Ki < 50 nM

(Valid Active Drug)High Affinity

Ki > 10 µM
(Inactive/Protected)

No Displacement

Click to download full resolution via product page

Figure 2: Workflow for validating NECA structural integrity prior to binding assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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